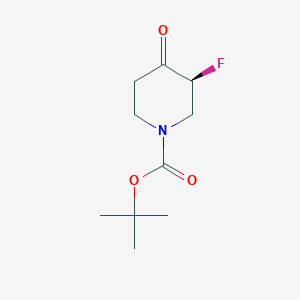

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWQLLPLOQGOI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)[C@H](C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3rd position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Oxidation to Form the Ketone Group: The ketone group at the 4th position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

-

Hydroxy Group Introduction : Reduction of the ketone (4-oxo) group via sodium borohydride (NaBH₄) in methanol yields the corresponding alcohol, tert-butyl (3S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (97% purity) .

-

Chiral Resolution : Diastereomers generated during substitution reactions are resolved using chiral stationary phases (e.g., Chiralpak AD-H), achieving enantiomeric excess >93% .

Table 1: Substitution Reactions at the 3-Fluoro Position

Oxidation and Ketone Functionalization

The 4-oxo group participates in oxidation and condensation reactions:

-

Dess-Martin Oxidation : Converts hydroxyl groups to ketones in dichloromethane (DCM) under inert conditions .

-

Wittig Olefination : Reacts with triethyl phosphonoacetate in THF to form α,β-unsaturated esters (mixture of E/Z isomers) .

Mechanistic Insight :

The tert-butyl group provides steric hindrance, directing reactivity toward the less hindered equatorial position of the piperidine ring . The electron-withdrawing fluorine enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

Ring-Opening and Cross-Coupling Reactions

-

Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the tert-butyloxycarbonyl (Boc) group, yielding the free amine .

-

Suzuki-Miyaura Coupling : The deprotected amine participates in palladium-catalyzed cross-couplings for drug candidates targeting tyrosine kinases .

Table 2: Catalytic Reactions Involving the Piperidine Core

Stereochemical Transformations

The (3S)-configuration influences stereoselectivity:

-

Chiral SFC Separation : Resolves diastereomers (e.g., trans/cis isomers at C-4) using methanol/CO₂ mobile phases, achieving >93% enantiomeric purity .

-

Dynamic Kinetic Resolution : Fluorine’s inductive effect stabilizes transition states in asymmetric syntheses .

Stability and Reaction Optimization

Scientific Research Applications

Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ketone group play crucial roles in its reactivity and interactions with enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target molecules .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₀H₁₆FNO₃ (based on MSDS data) .

- Molecular Weight : 217.24 g/mol .

- CAS Numbers : Conflicting CAS identifiers are reported, including 1450879-67-0 and 211108-50-8 , likely due to supplier-specific registrations or enantiomeric variations.

Comparison with Similar Compounds

Structural analogs of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate vary in substituent positions, functional groups, and stereochemistry, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Structural Analogs and Their Properties

Key Comparative Insights

Stereochemical Variations

Functional Group Modifications

- Ketone vs. Hydroxyl : The 4-oxo group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl analog () is more polar and prone to oxidation .

- Fluorination Patterns: Difluoro substitution () increases metabolic resistance but may sterically hinder interactions in biological systems compared to monofluoro derivatives .

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 217.24 g/mol. It features a piperidine ring substituted with a fluorine atom and a ketone group at the 4-position, along with a tert-butyl ester at the carboxylic acid position. This unique structure enhances its reactivity and potential applications in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The presence of the fluorine atom is known to enhance metabolic stability and bioactivity, which is critical for compounds targeting the central nervous system (CNS) and other therapeutic areas. The compound may act as an inhibitor or modulator within specific biochemical pathways, depending on its structural features and target interactions .

Pharmacological Effects

While specific biological activities for this compound are not extensively documented, similar piperidine derivatives have shown promising pharmacological effects, including:

- Analgesic properties : Compounds with similar structures have been reported to alleviate pain.

- Anti-inflammatory effects : Potential in reducing inflammation through modulation of immune responses.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Case Studies

Research involving piperidine derivatives has highlighted their role in drug design. For instance, studies on related compounds have demonstrated their ability to interact with neurotransmitter systems, suggesting that this compound could be a candidate for further investigation in neuropharmacology .

In one study, derivatives were synthesized and evaluated for their binding affinities to various receptors involved in CNS disorders. The findings indicated that modifications to the piperidine ring significantly influenced pharmacological profiles, supporting the hypothesis that this compound may exhibit similar or enhanced biological activity when optimized .

Q & A

Q. Key Considerations :

- Monitor reaction stereochemistry using chiral HPLC or polarimetry to confirm enantiopurity .

- Optimize fluorination conditions to avoid over-fluorination or racemization.

Basic: How can researchers confirm the stereochemical integrity of the (3S)-configuration?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to unambiguously assign the (3S)-configuration .

- Chiral NMR Analysis : Employ chiral solvating agents (e.g., Eu(hfc)₃) or 2D NOESY to detect spatial proximity between the fluorine and adjacent protons .

- Comparative Optical Rotation : Compare the observed rotation with literature values for enantiopure standards .

Q. Contradiction Analysis :

- Some studies report reduced reactivity due to fluorine’s electron-withdrawing effects destabilizing intermediates. Resolve this by adjusting solvent polarity (e.g., DMF for stabilization) or using stronger nucleophiles (e.g., organozinc reagents) .

Advanced: How can computational methods predict the compound’s conformational stability?

Methodological Answer:

- Density Functional Theory (DFT) : Use Gaussian or ORCA software to calculate energy-minimized conformers. The 3-fluoro group stabilizes the chair conformation via hyperconjugation, while the 4-oxo group introduces slight ring puckering .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess hydrogen-bonding interactions between the 4-oxo group and solvents .

Q. Example Protocol :

Boc deprotection: 4M HCl in dioxane, 0°C → RT, 2 hr.

Quench with NaHCO₃, extract with DCM, and dry over MgSO₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.